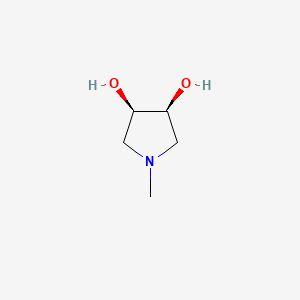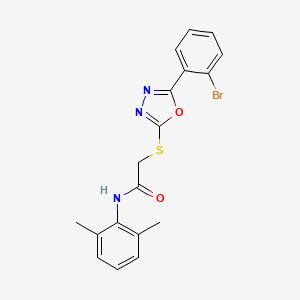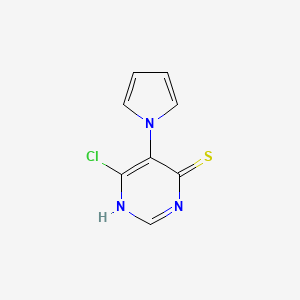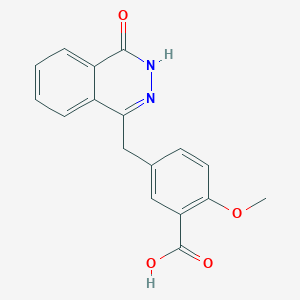![molecular formula C19H17Cl2NO2S B11779312 N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11779312.png)
N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ButoxiFenil)-3,6-diclorobenzo[b]tiofeno-2-carboxamida es un compuesto orgánico sintético que pertenece a la clase de derivados de benzo[b]tiofeno. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura de este compuesto incluye un núcleo de benzo[b]tiofeno, que es un heterociclo que contiene azufre, sustituido con un grupo butoxi fenilo y dos átomos de cloro.
Métodos De Preparación
La síntesis de N-(4-ButoxiFenil)-3,6-diclorobenzo[b]tiofeno-2-carboxamida normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la preparación del ácido 3,6-diclorobenzo[b]tiofeno-2-carboxílico.
Reacción de acoplamiento: El ácido carboxílico se acopla entonces con 4-butoxi anilina utilizando un reactivo de acoplamiento como 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC) en presencia de un catalizador como N,N-dimetilaminopiridina (DMAP).
Condiciones de reacción: La reacción se lleva a cabo normalmente en un disolvente orgánico como diclorometano o dimetilformamida a temperatura ambiente o a temperaturas ligeramente elevadas.
Purificación: El producto final se purifica mediante técnicas como la recristalización o la cromatografía en columna para obtener la N-(4-ButoxiFenil)-3,6-diclorobenzo[b]tiofeno-2-carboxamida pura.
Análisis De Reacciones Químicas
N-(4-ButoxiFenil)-3,6-diclorobenzo[b]tiofeno-2-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da lugar a formas reducidas del compuesto.
Sustitución: Los átomos de cloro en el anillo de benzo[b]tiofeno pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila utilizando reactivos como el metóxido de sodio o el tert-butóxido de potasio.
Hidrólisis: El enlace amida en el compuesto puede hidrolizarse en condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes.
Aplicaciones Científicas De Investigación
N-(4-ButoxiFenil)-3,6-diclorobenzo[b]tiofeno-2-carboxamida tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia su potencial como modulador de la agregación de beta amiloide, lo que es relevante en la investigación de la enfermedad de Alzheimer.
Estudios biológicos: El compuesto se utiliza en estudios que implican neuroprotección y citotoxicidad, particularmente en el contexto de las enfermedades neurodegenerativas.
Ciencia de los materiales: Los derivados de benzo[b]tiofeno se exploran por sus aplicaciones en semiconductores orgánicos y diodos emisores de luz debido a sus propiedades electrónicas.
Mecanismo De Acción
El mecanismo de acción de N-(4-ButoxiFenil)-3,6-diclorobenzo[b]tiofeno-2-carboxamida implica su interacción con dianas moleculares específicas. Por ejemplo, se ha demostrado que modula la agregación de péptidos beta amiloide (Aβ42), que están implicados en la enfermedad de Alzheimer . La capacidad del compuesto para inhibir o acelerar la agregación de Aβ42 está influenciada por la orientación de sus anillos aromáticos bicíclicos. Los estudios de acoplamiento molecular sugieren que el compuesto se une a sitios específicos en los péptidos Aβ42, afectando así su comportamiento de agregación .
Comparación Con Compuestos Similares
N-(4-ButoxiFenil)-3,6-diclorobenzo[b]tiofeno-2-carboxamida puede compararse con otros compuestos similares, como:
N-Fenilbenzofurano-2-carboxamida: Este compuesto también modula la agregación de beta amiloide pero tiene una estructura central diferente (benzofurano en lugar de benzo[b]tiofeno).
Derivados de tiazol-tiofeno: Estos compuestos exhiben actividad anticancerígena y tienen un anillo de tiazol fusionado al núcleo de tiofeno.
Derivados de tieno[2,3-b]piridina: Estos compuestos se sintetizan a partir de derivados de tiofeno y se estudian por sus potenciales propiedades anticancerígenas.
N-(4-ButoxiFenil)-3,6-diclorobenzo[b]tiofeno-2-carboxamida destaca por su patrón de sustitución específico y sus actividades biológicas únicas, particularmente en el contexto de la investigación de enfermedades neurodegenerativas.
Propiedades
Fórmula molecular |
C19H17Cl2NO2S |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
N-(4-butoxyphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17Cl2NO2S/c1-2-3-10-24-14-7-5-13(6-8-14)22-19(23)18-17(21)15-9-4-12(20)11-16(15)25-18/h4-9,11H,2-3,10H2,1H3,(H,22,23) |
Clave InChI |
ZTFPJABEPJUPHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-thiopyrano[3,2-D]pyrimidin-4(6H)-one](/img/structure/B11779244.png)
![Methyl 3-oxo-4-((tetrahydrofuran-2-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11779252.png)




![Ethyl 9-bromo-5,6-dihydrobenzo[f]pyrazolo[1,5-d][1,4]oxazepine-2-carboxylate](/img/structure/B11779269.png)





